Product packaging for 2-hydroxy-N,4-dimethoxybenzamide(Cat. No.:)

2-hydroxy-N,4-dimethoxybenzamide

Cat. No.: B14908984
M. Wt: 197.19 g/mol
InChI Key: DOROVEJBWMNQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N,4-dimethoxybenzamide is a chemical compound provided For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use. Benzamides are a class of compounds known for their diverse biological activities and are useful building blocks in organic synthesis . Researchers can utilize this compound in various experimental applications, including but not limited to, use as a standard in analytical chemistry, a precursor in synthetic organic chemistry, or a candidate in biological activity screening. The presence of both hydroxy and methoxy substituents on the benzamide scaffold may influence its physicochemical properties and interaction with biological targets. Researchers are encouraged to consult the relevant scientific literature for specific applications and handling procedures. For more detailed information, including specifications and data sheets, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B14908984 2-hydroxy-N,4-dimethoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-hydroxy-N,4-dimethoxybenzamide

InChI

InChI=1S/C9H11NO4/c1-13-6-3-4-7(8(11)5-6)9(12)10-14-2/h3-5,11H,1-2H3,(H,10,12)

InChI Key

DOROVEJBWMNQNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NOC)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy N,4 Dimethoxybenzamide and Analogues

Classical Organic Synthesis Approaches

Traditional synthetic routes to 2-hydroxy-N,4-dimethoxybenzamide rely on well-established organic reactions. These methods typically involve the formation of the amide bond as a crucial step, followed or preceded by the introduction of the hydroxy and methoxy (B1213986) substituents onto the aromatic ring.

Amidation Reactions and Core Structure Formation

The formation of the benzamide (B126) core is most commonly achieved through amidation reactions. This involves the coupling of a carboxylic acid or its activated derivative with an amine. In the context of synthesizing this compound, the key starting materials would be 2-hydroxy-4-methoxybenzoic acid and N,O-dimethylhydroxylamine or its hydrochloride salt.

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid is typically activated. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by the amine to form the amide bond.

A particularly relevant and widely used method for the synthesis of N-methoxy-N-methylamides, such as the target compound, is the Weinreb amide synthesis. semanticscholar.org This method involves the reaction of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. semanticscholar.orgwikipedia.org The resulting Weinreb amide is a stable intermediate that can be used in further reactions. Various coupling reagents can be employed for this transformation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts like BOP reagent and HATU. fishersci.co.ukpeptide.com

A general procedure for the synthesis of a Weinreb amide from a carboxylic acid using a coupling agent like 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) involves reacting the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride and the coupling reagent in the presence of a base such as triethylamine (B128534) in a solvent like dichloromethane. fishersci.co.uk

Introduction of Hydroxy and Methoxy Substituents on the Benzamide Ring

The specific substitution pattern of this compound requires careful consideration of the timing for introducing the hydroxy and methoxy groups.

The starting material, 2-hydroxy-4-methoxybenzoic acid, already contains the desired hydroxyl and one of the methoxy groups on the benzene (B151609) ring. medchemexpress.comsigmaaldrich.com The challenge in the synthesis lies in the selective amidation of the carboxylic acid group without interference from the phenolic hydroxyl group. The hydroxyl group is acidic and can react with the coupling agents or the activated carboxylic acid derivative.

One approach is the protection of the hydroxyl group before the amidation reaction. However, recent studies on the amidation of non-protected hydroxycinnamic acids suggest that direct amidation of phenolic acids can be achieved without a protecting group under specific reaction conditions. nih.govresearchgate.net For instance, using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like sodium bicarbonate in an aqueous acetone (B3395972) mixture has been shown to be effective for the amidation of phenolic acids at room temperature. nih.gov This suggests that the direct amidation of 2-hydroxy-4-methoxybenzoic acid to form this compound is a feasible strategy, potentially avoiding the additional steps of protection and deprotection.

The second methoxy group, which is part of the N,4-dimethoxy functionality, is introduced via the use of N,O-dimethylhydroxylamine in the amidation step, as described in the Weinreb amide synthesis.

Regioselective Synthesis Strategies for Substituted Benzamides

Regioselectivity is a critical aspect in the synthesis of substituted benzamides, ensuring that the functional groups are positioned at the correct locations on the aromatic ring. In the case of this compound, the regiochemistry is primarily determined by the starting material, 2-hydroxy-4-methoxybenzoic acid.

The synthesis of 2-hydroxy-4-methoxybenzoic acid itself can be achieved through various methods. For example, the Reimer-Tiemann reaction of resorcinol (B1680541) monomethyl ether can yield 2-hydroxy-4-methoxybenzaldehyde (B30951), which can then be oxidized to the corresponding carboxylic acid. The regioselectivity of such electrophilic substitution reactions on the resorcinol monomethyl ether ring is directed by the activating hydroxyl and methoxy groups.

Once 2-hydroxy-4-methoxybenzoic acid is obtained, the subsequent amidation reaction to form the target benzamide does not typically alter the substitution pattern on the aromatic ring. Therefore, the primary strategy for ensuring the correct regiochemistry of the final product is the use of a correctly substituted starting material.

Advanced Synthetic Techniques

In addition to classical methods, advanced synthetic techniques offer more efficient and environmentally friendly alternatives for the synthesis of benzamide derivatives. These methods often involve the use of microwave irradiation or mechanochemistry to accelerate reaction rates and improve yields.

Microwave-Assisted Synthesis of Benzamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. semanticscholar.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. semanticscholar.org

In the context of benzamide synthesis, microwave-assisted amidation reactions have been successfully employed. For instance, the direct condensation of benzoic acids and amines can be facilitated by microwave irradiation in the presence of a catalyst. While a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the general principles are applicable. A plausible approach would involve the microwave-assisted reaction of 2-hydroxy-4-methoxybenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent and a microwave-transparent solvent. The rapid and uniform heating provided by microwaves could potentially overcome the reactivity issues associated with the phenolic hydroxyl group and promote efficient amidation.

Parameter Conventional Heating Microwave-Assisted Heating
Reaction Time Hours to daysMinutes to hours
Energy Input Conduction, convection, radiationDirect interaction with molecules
Heating Non-uniform, surface heatingUniform, volumetric heating
Yields Often lowerOften higher
Side Reactions More prevalentMinimized

Mechanochemical Synthesis Approaches for Benzamide Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. google.com Reactions are typically carried out in a ball mill, where the mechanical energy from grinding and milling provides the activation energy for the reaction.

Mechanochemical methods have been successfully applied to the synthesis of amides. For example, the amidation of carboxylic acids with amines can be achieved by ball-milling the reactants together, often in the presence of a solid-supported catalyst or a grinding auxiliary. This solvent-free approach is environmentally friendly and can lead to high yields in short reaction times.

While a specific mechanochemical synthesis of this compound has not been reported, the general methodology is promising. A potential mechanochemical route would involve the co-grinding of 2-hydroxy-4-methoxybenzoic acid, N,O-dimethylhydroxylamine hydrochloride, and a suitable solid base or coupling agent in a ball mill. The intense mixing and energy input during milling could facilitate the direct amidation reaction, even in the solid state.

Feature Solution-Phase Synthesis Mechanochemical Synthesis
Solvent Use HighMinimal to none
Reaction Time Can be longOften significantly shorter
Energy Consumption Often high (for heating/cooling)Generally lower
Waste Generation Significant solvent wasteMinimal
Applicability BroadGrowing, particularly for solid-state reactions

Solid-State Melt Reactions in Benzamide Preparation

In a typical procedure, benzoic acid and urea (B33335) are mixed and heated to a molten state. The reaction proceeds with the evolution of ammonia (B1221849) and carbon dioxide. Boric acid can be used as a catalyst in this reaction. The temperature is a critical parameter and is typically maintained in the range of 130-180°C. The reaction mixture solidifies upon cooling, and the desired benzamide can be isolated and purified through recrystallization.

Table 1: Representative Data for Solid-State Benzamide Synthesis

ReactantsCatalystTemperature (°C)Reaction TimeObservations
Benzoic Acid, UreaBoric Acid~1802.5 hoursMixture melts, evolution of gas.
Benzoic Acid, UreaNone190-210Not specifiedInvestigated effect on yield.

This table presents generalized data from various sources and may not reflect optimized conditions.

Application of Chemometric Analysis in Reaction Monitoring

Chemometric analysis, particularly when coupled with in-situ spectroscopic techniques like Raman spectroscopy, provides a powerful tool for real-time monitoring and control of chemical reactions, including amide formation. This approach allows for the tracking of reactant consumption, product formation, and the presence of any intermediates or byproducts without the need for sample extraction. spectroscopyonline.com

The core principle involves collecting spectra at various time points during the reaction and building a mathematical model that correlates the spectral data with the concentrations of the chemical species of interest. This model can then be used to predict concentrations in subsequent reactions.

Several chemometric models can be applied for this purpose:

Partial Least Squares (PLS) Regression: A widely used linear regression method that is effective in handling the large number of variables present in spectral data. nih.gov

Principal Component Regression (PCR): Another linear method that first reduces the dimensionality of the spectral data through principal component analysis before performing regression. nih.gov

Artificial Neural Networks (ANN): A non-linear machine learning approach that can model more complex relationships between spectra and concentrations. nih.gov

The choice of model depends on the complexity of the reaction system and the linearity of the spectral response to concentration changes. The implementation of chemometric monitoring can lead to improved process understanding, control, and optimization. spectroscopyonline.com

Table 2: Chemometric Models for Reaction Monitoring

ModelTypeKey Feature
Partial Least Squares (PLS)LinearHandles multicollinearity in spectral data.
Principal Component Regression (PCR)LinearReduces data dimensionality before regression.
Artificial Neural Networks (ANN)Non-linearCan model complex, non-linear relationships.

This table provides a general overview of common chemometric models.

Precursor Compounds and Starting Materials in this compound Synthesis

The synthesis of this compound would logically start from precursors that contain the core structural elements of the target molecule. Based on synthetic strategies for analogous compounds, the primary precursors would be a benzoic acid derivative and an amine derivative.

Key Precursors:

2-Hydroxy-4-methoxybenzoic acid: This would be a direct precursor, containing the desired substituted benzene ring. It can be reacted with an appropriate amine or its derivative.

2,4-Dimethoxybenzoic acid: This compound could serve as a precursor if a demethylation step is planned as the final step in the synthesis to unmask the 2-hydroxy group.

A suitable amine: The specific amine required would be methoxyamine (O-methylhydroxylamine) or a related derivative to form the N-methoxyamide functionality.

The synthesis of the precursor 2-hydroxy-4-methoxybenzoic acid can itself start from simpler materials. One common route is the Kolbe-Schmitt reaction using resorcinol monomethyl ether (3-methoxyphenol). Another potential starting material is 2-hydroxy-4-methoxybenzaldehyde, which can be oxidized to the corresponding carboxylic acid. innovareacademics.inresearchgate.net This aldehyde is a naturally occurring compound found in the roots of plants like Decalepis hamiltonii. innovareacademics.inresearchgate.net

The synthesis of related benzamides has also utilized 2-hydroxy-4-methoxy-benzoic acid in reactions with other compounds, such as resorcinol monomethyl ether in the presence of zinc chloride and phosphorous oxychloride, to produce 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. chemicalbook.com

Table 3: Precursor Compounds and their Roles

CompoundRole
2-Hydroxy-4-methoxybenzoic acidDirect precursor for the benzoyl group.
2,4-Dimethoxybenzoic acidPrecursor for the benzoyl group, requiring subsequent demethylation.
Methoxyamine (O-methylhydroxylamine)Source of the N-methoxyamine moiety.
2-Hydroxy-4-methoxybenzaldehydeStarting material for the synthesis of 2-hydroxy-4-methoxybenzoic acid.
Resorcinol monomethyl etherStarting material for the synthesis of 2-hydroxy-4-methoxybenzoic acid.

Computational and Theoretical Investigations of 2 Hydroxy N,4 Dimethoxybenzamide and Analogues

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energetics and conformational changes.

Ligand-Protein Interaction Analysis of Benzamide (B126) Scaffolds

The benzamide scaffold is a versatile template in medicinal chemistry, recognized for its ability to engage in various non-covalent interactions, particularly hydrogen bonds, which helps in controlling molecular conformations and improving physicochemical properties. mdpi.com This versatility allows benzamide derivatives to target a wide array of proteins and enzymes. For instance, benzamide analogues have been identified as potent inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein, making them promising antimicrobial agents. tandfonline.comresearchgate.net Other studies have focused on benzamide derivatives as glucokinase activators for potential diabetes treatment and as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govresearchgate.net The amide linkage is frequently a key feature, playing a significant role in interactions within the hinge region of kinases. researchgate.net The inherent flexibility and hydrogen-bonding capability of the benzamide structure make it an excellent starting point for designing molecules that can disrupt protein-protein interactions. nih.gov

Prediction of Binding Modes and Affinities with Identified Biological Targets

Molecular docking simulations are crucial for predicting how benzamide-based ligands fit into the binding sites of their biological targets and for estimating the strength of these interactions, often expressed as binding affinity (e.g., in kcal/mol). For example, docking studies of benzamide derivatives targeting HDAC2 have revealed detailed binding modes, showing how these molecules chelate the zinc ion in the active site. researchgate.net In the context of developing antidiabetic drugs, docking simulations have been used to predict the binding free energy of benzamide derivatives with glucokinase, helping to identify the most promising candidates. nih.gov Similarly, for FtsZ inhibitors, docking studies have elucidated crucial interactions within the protein's active site, guiding the design of more potent antibacterial compounds. researchgate.net These predictive models are essential for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Analysis of Hydrogen Bonding Patterns and Steric Interactions in Binding Pockets

Hydrogen bonds are a hallmark of the interactions involving benzamide scaffolds. The amide moiety can function as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form robust interactions within protein binding pockets. mdpi.comnih.gov Detailed analyses have revealed that benzamide molecules can form extensive intermolecular N-H···O hydrogen bonds, which are critical for stabilizing the ligand-protein complex. researchgate.net For example, docking studies of FtsZ inhibitors showed crucial hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, and Leu 209. researchgate.net In HDAC2, benzamide inhibitors form key hydrogen bonds with residues like His-145 and Gly-154. researchgate.net Beyond hydrogen bonding, steric compatibility is also vital. The size and shape of the substituents on the benzamide ring must complement the topology of the binding pocket to avoid unfavorable steric clashes and to maximize favorable van der Waals interactions.

Table 1: Examples of Predicted Interactions for Benzamide Derivatives from Molecular Docking Studies

Benzamide Derivative ClassBiological TargetKey Interacting ResiduesInteraction TypeReference
FtsZ InhibitorsFtsZ ProteinVal 207, Asn 263, Leu 209, Gly 205Hydrogen Bonding researchgate.net
HDAC InhibitorsHDAC2His-145, His-146, Gly-154Hydrogen Bonding, Zinc Chelation researchgate.net
Glucokinase ActivatorsGlucokinaseNot specifiedBinding Free Energy Prediction nih.gov
Antitumor AgentsHDAC2, HDAC8Not specifiedHydrogen Bonding, Van der Waals, Hydrophobic researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding which chemical properties are most important for their biological function.

Development of 2D and 3D-QSAR Models for Benzamide Derivatives

Both 2D and 3D-QSAR models have been successfully developed for various classes of benzamide derivatives to guide lead optimization. 2D-QSAR methods correlate biological activity with physicochemical properties or topological indices, while 3D-QSAR methods also consider the three-dimensional arrangement of atoms.

For a series of three-substituted benzamide analogues acting as FtsZ inhibitors, a statistically significant 3D-QSAR model was developed, yielding a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213). tandfonline.comresearchgate.net This model provided insights into the structural requirements for potent FtsZ inhibition. In another study on benzamide derivatives as glucokinase activators, both atom-based and field-based 3D-QSAR models were generated, showing excellent statistical significance with R² values greater than 0.98 and Q² values up to 0.71 for the test set. nih.gov Similarly, 3D-QSAR studies on 2-methoxy benzanilides as antimycobacterial agents produced a robust model with high predictive ability (r² = 0.9005, q² = 0.8367), highlighting the importance of steric and electrostatic fields for activity. ijddd.com

These QSAR models, often validated through internal and external test sets, serve as powerful predictive tools. nih.gov They generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. This information provides a clear roadmap for designing new benzamide analogues with enhanced potency.

Table 2: Statistical Parameters of Selected 3D-QSAR Models for Benzamide Derivatives

Derivative ClassBiological Target/ActivityR² (Correlation Coefficient)Q² (Cross-validated Coefficient)Reference
3-Substituted BenzamidesFtsZ Inhibition0.83190.6213 tandfonline.comresearchgate.net
Benzamide DerivativesGlucokinase Activation (Field-based)>0.98>0.71 nih.gov
2-Methoxy BenzanilidesAntimycobacterial Activity0.90050.8367 ijddd.com
Benzimidazole (B57391) CarboxamidesAnti-enterovirus ActivityNot specifiedNot specified biointerfaceresearch.com

Quantum Chemical Calculations

Quantum chemical calculations offer a more fundamental approach to understanding the properties of 2-hydroxy-N,4-dimethoxybenzamide at the atomic and electronic levels. These methods can provide detailed information about the molecule's geometry, electronic structure, and reactivity, which is invaluable for rational drug design.

Density Functional Theory (DFT) Studies of Benzamide Conformation and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For benzamide derivatives, DFT calculations are frequently employed to determine the most stable conformations (isomers) and to analyze their electronic properties.

Furthermore, DFT calculations provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and more polarizable. For benzamide analogues, understanding the HOMO-LUMO gap can help in predicting their reactivity and potential for engaging in charge-transfer interactions with biological macromolecules.

Computational Method Functional Basis Set Properties Calculated Reference (Analogous Compounds)
DFTB3LYP6-31G(d,p)Optimized geometry, HOMO-LUMO energies, dipole moment nih.gov
DFTωB97XDSDD&6-31+G*Reaction energies, bond lengths nih.gov
DFTB3LYP6-31G**++Atomic and molecular properties, bond dissociation energies rsc.org

Analysis of Molecular Electrostatic Potentials (MEPs)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interaction patterns. The MEP at a given point in space around a molecule represents the force experienced by a positive point charge at that location. It is a visual representation of the electrophilic and nucleophilic sites of a molecule.

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate an excess of electrons and are likely to be sites for electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential (typically colored in shades of blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. These areas are usually found around hydrogen atoms attached to electronegative atoms.

For this compound, the MEP would be influenced by the presence of the hydroxyl, methoxy (B1213986), and amide functional groups. The oxygen atoms of the carbonyl, hydroxyl, and methoxy groups would be expected to be regions of negative potential, making them potential hydrogen bond acceptors. The hydrogen atom of the hydroxyl group and the amide N-H group would be regions of positive potential, making them potential hydrogen bond donors.

The analysis of MEPs for benzamide analogues has been shown to be crucial in understanding their interactions with biological targets. nih.govnih.gov By identifying the regions of positive and negative potential, researchers can predict how the molecule will orient itself within a binding site and which atoms will be involved in key hydrogen bonding or electrostatic interactions. This information is critical for designing molecules with improved binding affinity and selectivity.

Functional Group Expected MEP Potential Interaction
Carbonyl Oxygen (C=O)Negative (Red/Yellow)Hydrogen Bond Acceptor
Hydroxyl Oxygen (-OH)Negative (Red/Yellow)Hydrogen Bond Acceptor
Methoxy Oxygen (-OCH3)Negative (Red/Yellow)Hydrogen Bond Acceptor
Hydroxyl Hydrogen (-OH)Positive (Blue)Hydrogen Bond Donor
Amide Hydrogen (N-H)Positive (Blue)Hydrogen Bond Donor

Hirshfeld Surface Analysis for Noncovalent Interactions in Benzamide Crystals

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystal structures. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), it is possible to identify and analyze the different types of noncovalent interactions that hold the crystal together.

The d_norm map highlights intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms, which are indicative of strong interactions like hydrogen bonds. These appear as red spots on the Hirshfeld surface. Contacts that are approximately the length of the van der Waals radii are shown in white, while longer contacts are blue.

In addition to the 3D Hirshfeld surface, 2D fingerprint plots can be generated. These plots summarize the intermolecular contacts in the crystal by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on the fingerprint plot provide a quantitative measure of the different types of intermolecular contacts.

For benzamide derivatives, Hirshfeld surface analysis has been used to elucidate the role of various noncovalent interactions, including N-H···O, C-H···O, and π-π stacking interactions, in determining the crystal packing. nih.govnih.gov For this compound, one would expect to see significant contributions from hydrogen bonding involving the hydroxyl and amide groups, as well as potential C-H···π interactions and π-π stacking of the aromatic rings. The methoxy groups could also participate in weaker C-H···O interactions. Understanding these interactions is not only important for solid-state characterization but can also provide insights into the types of interactions the molecule might form with a biological target.

Interaction Type Description Expected Presence in this compound
N-H···O Hydrogen Bonds Strong directional interaction between the amide N-H (donor) and a suitable acceptor (e.g., carbonyl oxygen).High
O-H···O Hydrogen Bonds Strong directional interaction between the hydroxyl O-H (donor) and a suitable acceptor.High
C-H···O Hydrogen Bonds Weaker hydrogen bonds involving aromatic or aliphatic C-H donors and oxygen acceptors.Moderate
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Moderate
C-H···π Interactions Interaction between a C-H bond and the π-system of an aromatic ring.Possible

Structure Activity Relationship Sar and Derivative Design for 2 Hydroxy N,4 Dimethoxybenzamide Scaffold

Influence of Hydroxy and Methoxy (B1213986) Substituents on Biological Activity

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzamide (B126) ring are critical determinants of biological activity, significantly impacting properties such as antioxidant and antiproliferative effects.

The 2-hydroxy group, in particular, is often considered essential for the activity of these compounds. acs.org Studies on related benzamide derivatives have shown that the number and location of hydroxyl groups play a significant role in their antioxidative capacity. mdpi.com Phenolic compounds are known to act as antioxidants by donating hydrogen atoms or electrons to stabilize free radicals, and this activity is enhanced by the presence of multiple hydroxyl groups. mdpi.com

The methoxy group at the 4-position also contributes significantly to the biological profile. In a series of N-arylbenzamides, the presence of a methoxy group was shown to have a positive influence on antioxidant properties. acs.org Specifically, in amino-protonated systems, a derivative with two methoxy groups demonstrated high radical scavenging capacity. acs.org

The interplay between the 2-hydroxy and 4-methoxy groups is crucial. In a study of N-benzimidazole-derived carboxamides, a 2-hydroxy-4-methoxy-substituted derivative (compound 12) exhibited selective antiproliferative activity against the MCF-7 cell line with an IC50 value of 3.1 µM. mdpi.comnih.gov This highlights the potential of this substitution pattern in the development of anticancer agents. However, another 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain on the N-atom of the benzimidazole (B57391) nucleus (compound 10) showed pronounced antiproliferative activity against a range of cell lines, with IC50 values between 2.2 and 4.4 µM, suggesting the N-substituent also plays a key role. mdpi.com

Interestingly, the conversion of a methoxy group to a hydroxyl group can modulate activity. For instance, replacing a methoxy group with a hydroxyl moiety in certain N-arylbenzamides led to a slight improvement in their reducing ability, indicating enhanced antioxidant potential. acs.org

Impact of N-Substitution Patterns on Pharmacological Profile

Modification of the amide nitrogen (N-substitution) in the 2-hydroxy-4-dimethoxybenzamide scaffold is a key strategy for tuning the pharmacological properties of these molecules. The nature of the substituent at the N-position can influence potency, selectivity, and even the mechanism of action.

In the context of N-alkoxybenzamides, the N-methoxy group has been recognized as a versatile directing group in transition metal-catalyzed C-H bond activation reactions, facilitating the synthesis of complex heterocyclic structures. researchgate.netacs.orgacs.orgnih.gov While this application is primarily in synthetic chemistry, the electronic and steric properties of the N-methoxy group can be inferred to influence biological activity. The smaller, less sterically demanding N-methoxy group has been shown to be crucial for directing C-H insertion of palladium(II), suggesting that the size and nature of the N-alkoxy group are critical for its chemical reactivity and, by extension, its interaction with biological targets. acs.orgacs.org

In a study of N-substituted benzimidazole carboxamides, the type of substituent on the nitrogen atom of the benzimidazole core, which is attached to the benzamide nitrogen, had a significant impact on antiproliferative activity. mdpi.comnih.gov For instance, an N-methyl-substituted derivative with hydroxyl and methoxy groups on the phenyl ring showed selective activity against the MCF-7 cell line (IC50 = 3.1 µM). mdpi.comnih.gov In contrast, a derivative with a larger isobutyl group at the same position exhibited broad-spectrum antiproliferative activity. mdpi.com This indicates that even subtle changes in the N-substituent can alter the selectivity profile of the compound.

The introduction of different N-substituents can also affect the activation mechanisms of the parent compound. For example, in a series of 4-hydroxycyclophosphamide (B600793) analogues, N-substitution influenced the ring-opening kinetics, a key step in their activation. researchgate.net This highlights the importance of considering how N-substitutions might alter the metabolic fate and activation pathways of 2-hydroxy-N,4-dimethoxybenzamide derivatives.

Role of Halogenation (e.g., Bromine, Chlorine) and Other Substituent Modifications

The introduction of halogen atoms, such as bromine and chlorine, onto the benzamide scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with target proteins.

In a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the introduction of a bromine or chlorine atom at the 4-position of the benzylamine (B48309) ring led to a notable improvement in inhibitory activity against 12-lipoxygenase. acs.org The 4-bromo derivative showed a twofold improvement in activity (IC50 = 2.2 µM) compared to the unsubstituted parent compound, while the 4-chloro derivative exhibited comparable activity. acs.org Furthermore, replacing the 3-methoxy group with a 3-chloro substituent also resulted in comparable activity. acs.org This suggests that halogen atoms can effectively mimic or enhance the electronic and steric contributions of the methoxy group in certain contexts.

Conversely, the introduction of a nitro group at the 3-position of the same scaffold resulted in a drastic loss of activity. acs.org This underscores the specific nature of substituent effects, where electron-withdrawing groups like nitro may be detrimental, while halogens can be beneficial.

The position of the halogen is also critical. In the aforementioned study, modifications at the 5- and 6-positions of the benzylamine ring with various substituents, including methoxy, were not tolerated and led to inactive compounds. acs.org This highlights the importance of maintaining a specific substitution pattern on the aromatic ring for optimal biological activity.

Bioisosteric Replacements in Benzamide Core Design

Bioisosteric replacement is a powerful strategy in drug design that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. jcsp.org.pk In the context of the this compound scaffold, the amide bond itself is a key target for bioisosteric replacement to enhance metabolic stability and bioavailability.

Common bioisosteres for the amide bond include various five-membered heterocyclic rings such as oxadiazoles (B1248032), triazoles, and oxazoles. nih.govnih.gov These heterocycles can mimic the planarity and dipole moment of the amide bond while being less susceptible to enzymatic cleavage. nih.gov For example, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) are frequently used as amide surrogates and have been shown to improve metabolic stability in various drug candidates. nih.gov

The replacement of the 2-hydroxy-3-methoxy-phenyl moiety with an indole (B1671886) ring in a series of 12-lipoxygenase inhibitors resulted in an inactive compound, indicating that the specific arrangement of the hydroxyl and methoxy groups is crucial for activity in that particular scaffold. acs.org This emphasizes that while bioisosteric replacement is a valuable tool, the success of such a strategy is highly dependent on the specific molecular context and the target protein.

Furthermore, the interchange of amino and hydroxyl groups is a well-known bioisosteric replacement. Given the importance of the 2-hydroxy group in the this compound scaffold, exploring its replacement with an amino group could be a viable strategy to modulate activity, provided the key hydrogen bonding interactions are maintained.

Design Principles for Enhancing Specific Preclinical Activities

Based on the structure-activity relationship data for the this compound scaffold and its analogues, several design principles can be formulated to guide the development of derivatives with enhanced preclinical activities.

To enhance antiproliferative activity:

Maintain the 2-hydroxy-4-methoxy substitution pattern: This arrangement on the benzamide ring appears to be a key pharmacophore for antiproliferative effects. mdpi.com

Explore diverse N-substitutions: The nature of the substituent on the amide nitrogen significantly influences both the potency and selectivity of antiproliferative activity. Introducing different alkyl or aryl groups, or even heterocyclic moieties, can lead to compounds with improved and potentially more targeted anticancer effects. mdpi.comnih.gov For instance, an N-methyl substitution on a benzimidazole moiety attached to the benzamide showed selective activity against a breast cancer cell line. mdpi.com

Consider halogenation at specific positions: The introduction of chlorine or bromine at positions that enhance binding to the target protein can increase potency, as seen in related benzamide derivatives where halogenation improved 12-lipoxygenase inhibition. acs.org

To enhance antioxidant activity:

Incorporate additional hydroxyl groups: The antioxidant capacity of phenolic compounds is often correlated with the number of hydroxyl groups. mdpi.com Introducing more hydroxyl groups onto the benzamide ring could lead to more potent radical scavengers.

Modulate the electronic properties with methoxy groups: The electron-donating nature of methoxy groups can positively influence antioxidant properties. acs.org Optimizing the number and position of methoxy substituents could enhance this activity.

General design considerations:

Employ bioisosteric replacements for the amide bond: To improve metabolic stability and pharmacokinetic properties, replacing the amide linkage with suitable heterocycles like oxadiazoles or triazoles is a promising strategy. nih.govnih.gov

Systematic exploration of the substituent space: A comprehensive understanding of the SAR requires the systematic variation of substituents at different positions of the benzamide ring and the N-substituent. This includes exploring a range of electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties.

By applying these design principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with optimized preclinical profiles for various therapeutic applications.

Data Tables

Table 1: Antiproliferative Activity of Selected 2-hydroxy-4-methoxybenzamide Derivatives

Compound ReferenceN-Substituent on BenzimidazoleCell LineIC50 (µM)Source
12MethylMCF-73.1 mdpi.comnih.gov
10IsobutylHCT 1162.2-4.4 mdpi.com
10IsobutylSW 6202.2-4.4 mdpi.com
10IsobutylMCF-72.2-4.4 mdpi.com
10IsobutylHeLa2.2-4.4 mdpi.com

Table 2: Structure-Activity Relationship of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as 12-Lipoxygenase Inhibitors

Compound ReferenceSubstitution on Benzylamine RingIC50 (µM)Source
Parent Compound3-methoxy>10 acs.org
224-bromo2.2 acs.org
274-chloro6.3 acs.org
193-chloro6.2 acs.org
253-nitro>40 acs.org

Future Research Directions and Preclinical Therapeutic Perspectives

Exploration of Novel Molecular Targets for 2-hydroxy-N,4-dimethoxybenzamide Derivatives

A critical avenue for future research lies in the systematic exploration of novel molecular targets for derivatives of this compound. The benzamide (B126) core is a privileged structure in drug discovery, known to interact with a wide array of biological targets. researchgate.net By modifying the core structure of this compound, it is plausible to develop derivatives with high affinity and selectivity for various enzymes and receptors implicated in disease.

Research into related benzamide compounds has revealed jejich potential to interact with a number of significant targets. For instance, certain benzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and exhibiting significant antitumor activities. nih.gov Others have shown inhibitory effects on Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making it a promising target in cancer therapy. nih.gov In the context of neurodegenerative diseases, some benzamides have been investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes central to the pathology of Alzheimer's disease. mdpi.com Furthermore, novel benzamide-type ligands have been developed to bind to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is a key target in the development of proteolysis-targeting chimeras (PROTACs). acs.org

Considering the structural similarity to 2-hydroxy-4-methoxybenzohydrazide (B1586396), which has been studied for its tyrosinase inhibitory activity, derivatives of this compound could also be explored for their potential in cosmetology and in treating pigmentation disorders. nih.gov Molecular docking studies could be a valuable initial step to predict the binding affinity of virtual libraries of this compound derivatives against these and other novel targets.

Table 1: Potential Molecular Targets for this compound Derivatives

Potential Molecular Target Therapeutic Area Rationale based on Analogous Compounds Reference
TubulinOncologyBenzamide derivatives have been shown to inhibit tubulin polymerization. nih.gov
PARP-1OncologyBenzamide scaffolds are present in known PARP-1 inhibitors. nih.gov
Acetylcholinesterase (AChE)Neurodegenerative DiseasesSubstituted benzamides have demonstrated AChE inhibitory activity. mdpi.com
Cereblon (CRBN)Oncology, Drug DiscoveryNovel benzamide-type ligands have been developed as CRBN binders for PROTACs. acs.org
TyrosinaseDermatology, CosmetologyAnalogs like 2-hydroxy-4-methoxybenzohydrazide are known tyrosinase inhibitors. nih.gov
AMPA ReceptorsNeurologyBenzamide compounds have been identified as positive allosteric modulators of AMPA receptors. nih.gov
PrionsNeurodegenerative DiseasesCertain benzamide derivatives have shown potential as antiprion agents. nih.gov

Development of Advanced Preclinical Models for Efficacy Assessment

The robust evaluation of therapeutic efficacy prior to clinical trials is paramount. Future research on this compound derivatives will necessitate the use of a diverse range of preclinical models. Initial in vitro screening will likely involve a panel of human cancer cell lines to assess antiproliferative activity, such as HCT116 (colorectal cancer) and DLD-1. nih.gov For neurodegenerative indications, cell lines like ScN2a (scrapie-infected mouse neuroblastoma) could be employed to evaluate antiprion activity. nih.gov

Following in vitro characterization, promising candidates would advance to in vivo animal models. These could include xenograft mouse models for oncology studies, where the tumor growth inhibition by a derivative could be assessed. nih.gov For neuroprotective applications, transgenic mouse models of Alzheimer's or other neurodegenerative diseases would be appropriate.

Beyond traditional models, the development and utilization of advanced preclinical models could offer more predictive data on human responses. Organ-on-a-chip technologies, for example, can mimic the physiological environment of human tissues and organs, providing a more accurate assessment of efficacy and metabolism. Human volunteer studies, such as those used to test the efficacy of the repellent N,N-diethyl-benzamide, represent another tier of preclinical evaluation for specific applications. nih.govnih.gov

Table 2: Preclinical Models for Efficacy Assessment of Benzamide Derivatives

Model Type Specific Example Application Reference
In Vitro Cell LinesHCT116, DLD-1, SW480Anticancer activity screening nih.gov
ScN2a, SMBAntiprion activity assessment nih.gov
In Vivo Animal ModelsXenograft mouse models (e.g., H22 allograft)Evaluation of in vivo antitumor efficacy nih.gov
Weight-loaded forced swimming miceAssessment of anti-fatigue effects nih.gov
Advanced ModelsOrgan-on-a-chipMimicking human physiology for efficacy and metabolism studies-
Human VolunteersSkin application for repellent testingAssessing efficacy for topical applications nih.govnih.gov

Optimization of Lead Compounds for Specific Biological Applications

Once a lead compound from the this compound series is identified, a focused lead optimization campaign will be essential to enhance its drug-like properties. This multiparameter optimization process aims to improve efficacy, selectivity, and pharmacokinetic profiles. patsnap.com

A key strategy is structure-based drug design, where techniques like X-ray crystallography and computational modeling guide the modification of the lead compound to improve its binding affinity and selectivity for the intended target. patsnap.com Another approach is structural simplification, which involves removing non-essential chemical groups from a complex lead to improve synthetic accessibility and pharmacokinetic properties. nih.gov

Improving metabolic stability is also crucial. This can be achieved by various means, such as replacing metabolically labile groups (e.g., esters with more stable amides), introducing steric hindrance at metabolic sites, or reducing the lipophilicity of the molecule. researchgate.netresearchgate.net The introduction of fluorine atoms or nitrile groups are established medicinal chemistry tactics to modulate physicochemical and pharmacokinetic properties, potentially enhancing bioavailability and target engagement. researchgate.net

Table 3: Lead Optimization Strategies for Benzamide Scaffolds

Strategy Objective Example Reference
Structure-Based Drug DesignEnhance binding affinity and selectivityUse of molecular docking to guide modifications. patsnap.com
Structural SimplificationImprove synthetic accessibility and pharmacokineticsRemoval of non-essential chemical moieties. nih.gov
Modification of Metabolic HotspotsIncrease metabolic stabilityReplacing an ester with an amide group. researchgate.net
Introduction of FluorineModulate physicochemical propertiesFluorination of the benzamide scaffold to increase binding affinity. acs.org
Reduction of LipophilicityAttenuate P-450 metabolismIncorporation of less lipophilic substituents. researchgate.net

Investigation of Synergistic Effects with Established Preclinical Agents

The combination of a novel therapeutic agent with an established drug can lead to synergistic effects, resulting in enhanced efficacy and potentially overcoming drug resistance. mdpi.com Future preclinical studies should investigate the potential of this compound derivatives to act synergistically with existing therapeutic agents.

In oncology, for example, a derivative could be tested in combination with standard-of-care chemotherapeutics. The new compound might enhance the cytotoxic effects of the established drug, allowing for lower doses and thereby reducing toxicity. mdpi.com Similarly, in the context of infectious diseases, a benzamide derivative with antimicrobial properties could be combined with conventional antibiotics to tackle resistant strains. mdpi.com The mechanism of synergy could involve complementary modes of action or the ability of the benzamide derivative to modulate the pharmacokinetics of the co-administered drug. mdpi.com

Methodological Advancements in Benzamide Research and Evaluation

Progress in the preclinical development of this compound derivatives will also be propelled by methodological advancements in chemical synthesis and biological evaluation. The development of greener and more efficient synthetic routes for benzamides is an active area of research. This includes the use of ultrasonic irradiation and novel catalysts to accelerate reactions and improve yields. researchgate.net Recent advancements in electrophilic amide activation under mild conditions also open new avenues for the synthesis of diverse benzamide derivatives. acs.org

In the realm of evaluation, the increasing sophistication of in silico tools allows for the early prediction of ADME (absorption, distribution, metabolism, and excretion) properties and potential off-target effects. patsnap.com High-throughput screening methods continue to evolve, enabling the rapid evaluation of large compound libraries against multiple targets. Furthermore, advances in analytical techniques are crucial for detailed pharmacokinetic and pharmacodynamic studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-N,4-dimethoxybenzamide, and how can its purity be verified?

  • Answer : The compound can be synthesized via multi-step reactions, such as coupling 2-hydroxybenzoic acid derivatives with substituted amines under reflux conditions. For example, a two-step reaction involving amidation with methoxy-substituted aniline precursors in ethanol, catalyzed by glacial acetic acid, has been reported . Purity verification requires spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, FT-IR) and chromatographic methods (HPLC or TLC). X-ray diffraction (XRD) is critical for confirming crystalline structure .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Answer : Solubility profiles should be tested in polar (e.g., water, ethanol) and non-polar solvents (e.g., DMSO, chloroform) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH, temperature, and light exposure can be conducted via accelerated degradation tests monitored by HPLC .

Q. What spectroscopic methods are most effective for characterizing hydrogen bonding and molecular interactions in this compound?

  • Answer : FT-IR spectroscopy identifies hydrogen-bonding patterns (e.g., O-H and N-H stretches). Hirshfeld surface analysis and XRD reveal intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen-bond networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

  • Answer : Reaction parameters (temperature, solvent polarity, catalyst concentration) should be systematically varied. For instance, using aprotic solvents like DMF may enhance amidation efficiency. Kinetic studies via in situ NMR or LC-MS can identify rate-limiting steps . Design of Experiments (DoE) software can model optimal conditions .

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Reproduce experiments under standardized protocols, and characterize batch-to-batch purity via mass spectrometry . Meta-analyses of published data can identify trends .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model interactions with proteins (e.g., enzymes, receptors). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Validate predictions with in vitro binding assays (e.g., SPR, ITC) .

Q. What experimental approaches are suitable for investigating the compound's mechanism of action in antimicrobial studies?

  • Answer : Use time-kill assays and membrane permeability tests (SYTOX Green uptake). Transcriptomic/proteomic profiling identifies affected pathways. Compare activity against Gram-positive/-negative bacteria and fungi to assess selectivity. Synergy studies with known antibiotics (e.g., checkerboard assays) evaluate combinatorial effects .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amidation to avoid hydrolysis .
  • Characterization : Combine XRD with Hirshfeld analysis for 3D interaction mapping .
  • Biological Assays : Include positive controls (e.g., amoxicillin) and toxicity screens (MTT assay) .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance in biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.